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molecular formula C5H4F3N3S B8721231 4-(Trifluoromethyl)thiazole-2-carboximidamide

4-(Trifluoromethyl)thiazole-2-carboximidamide

Cat. No. B8721231
M. Wt: 195.17 g/mol
InChI Key: XIZFOIBAISVQHV-UHFFFAOYSA-N
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Patent
US08377962B2

Procedure details

To a solution of compound 285b (28.12 g, 1.0 eq.) in MeOH (13 mL) in an ice/water bath was added MeONa (853 mg, 0.1 eq.) portionwise. The reaction mixture was stirred in the ice/water bath for 15 min and at room temperature for 1 hr. NH4Cl (16.88 g, 2.0 eq.) was then added and the mixture was stirred at room temperature for 4 days. Solvent was removed in vacuo. The solid obtained was suspended in DCM (60 mL) and recovered by filtration. The solid was suspended in MeOH (50 mL) and filtered. The filtrate was concentrated under reduced pressure to yield compound 285 as a white solid in 32% yield. MS (ESI, EI+) m/z=196 (MH+).
Quantity
28.12 g
Type
reactant
Reaction Step One
Name
MeONa
Quantity
853 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16.88 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
32%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:4]=[C:5]([C:8]#[N:9])[S:6][CH:7]=1.CO[Na].[NH4+:15].[Cl-]>CO.C(Cl)Cl>[F:11][C:2]([F:1])([F:10])[C:3]1[N:4]=[C:5]([C:8]([NH2:15])=[NH:9])[S:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
28.12 g
Type
reactant
Smiles
FC(C=1N=C(SC1)C#N)(F)F
Name
MeONa
Quantity
853 mg
Type
reactant
Smiles
CO[Na]
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
16.88 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
recovered by filtration
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
FC(C=1N=C(SC1)C(=N)N)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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